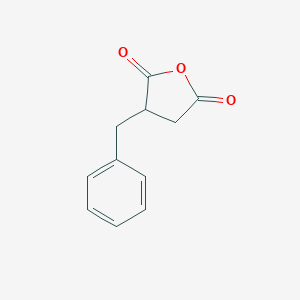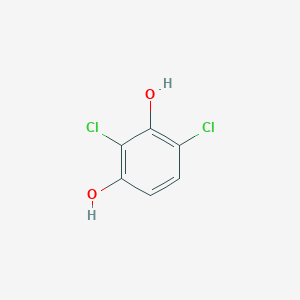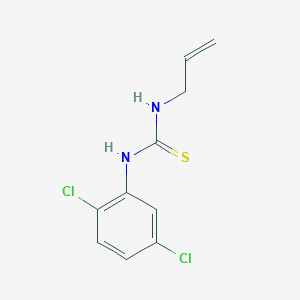
Urea, 1-allyl-3-(2,5-dichlorophenyl)-2-thio-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-allyl-3-(2,5-dichlorophenyl)-2-thio-, also known as allylthiourea (ATU), is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme catalase, which plays a crucial role in the breakdown of hydrogen peroxide in cells. ATU has been used in various fields of research, including biochemistry, physiology, and pharmacology, to study the effects of catalase inhibition on cellular processes.
Mecanismo De Acción
ATU works by inhibiting the activity of catalase, which is an enzyme that breaks down hydrogen peroxide in cells. Hydrogen peroxide is a reactive oxygen species that can cause oxidative damage to cells if it is not properly broken down. By inhibiting catalase, ATU increases the levels of hydrogen peroxide in cells, leading to oxidative stress and DNA damage.
Efectos Bioquímicos Y Fisiológicos
ATU has been shown to induce oxidative stress and DNA damage in cells, leading to cell death. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, ATU has been shown to affect the expression of various genes involved in cellular processes such as cell cycle regulation, DNA repair, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ATU has several advantages as a research tool. It is a potent inhibitor of catalase, which allows researchers to study the effects of catalase inhibition on cellular processes. It is also relatively inexpensive and easy to synthesize. However, ATU also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, its effects on cellular processes can be complex and difficult to interpret.
Direcciones Futuras
There are several areas of future research that could be pursued with ATU. One area is the development of catalase inhibitors as potential anticancer agents. Another area is the study of the effects of catalase inhibition on aging and age-related diseases. Additionally, further research could be done to elucidate the complex effects of ATU on cellular processes and to identify potential therapeutic targets for the treatment of diseases such as cancer and neurodegenerative disorders.
Métodos De Síntesis
ATU can be synthesized through a multi-step process that involves the reaction of allylamine with carbon disulfide to form allylthiocarbamate, which is then treated with hydrochloric acid to yield ATU. This synthesis method has been widely used in the production of ATU for research purposes.
Aplicaciones Científicas De Investigación
ATU has been used extensively in scientific research to study the effects of catalase inhibition on cellular processes. It has been shown to induce oxidative stress and DNA damage in cells, which can lead to cell death. ATU has also been used to study the role of catalase in cancer cells and the potential use of catalase inhibitors as anticancer agents.
Propiedades
Número CAS |
17073-16-4 |
|---|---|
Nombre del producto |
Urea, 1-allyl-3-(2,5-dichlorophenyl)-2-thio- |
Fórmula molecular |
C10H10Cl2N2S |
Peso molecular |
261.17 g/mol |
Nombre IUPAC |
1-(2,5-dichlorophenyl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C10H10Cl2N2S/c1-2-5-13-10(15)14-9-6-7(11)3-4-8(9)12/h2-4,6H,1,5H2,(H2,13,14,15) |
Clave InChI |
NVWQXGOPUASPAE-UHFFFAOYSA-N |
SMILES isomérico |
C=CCN=C(NC1=C(C=CC(=C1)Cl)Cl)S |
SMILES |
C=CCNC(=S)NC1=C(C=CC(=C1)Cl)Cl |
SMILES canónico |
C=CCNC(=S)NC1=C(C=CC(=C1)Cl)Cl |
Otros números CAS |
17073-16-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



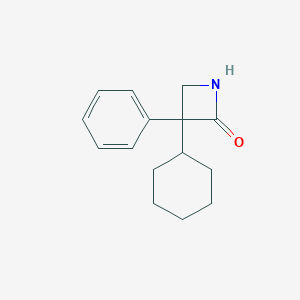
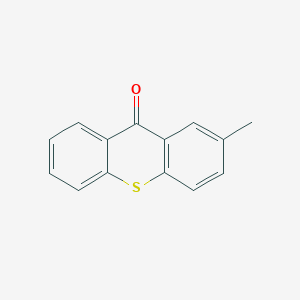
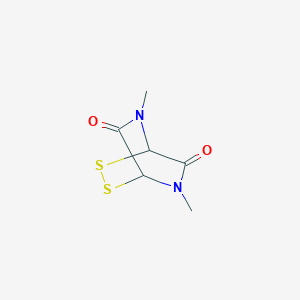
![3-[(2-Methyl-1-oxopropyl)amino]-2-butenamide](/img/structure/B97718.png)
![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)
![5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B97720.png)
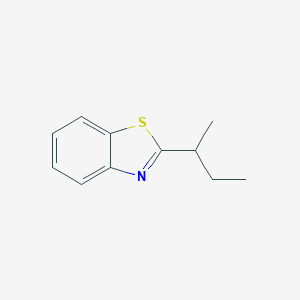
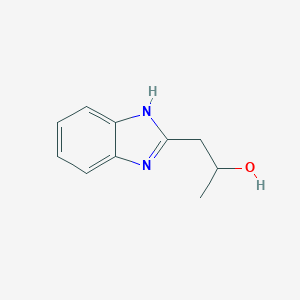
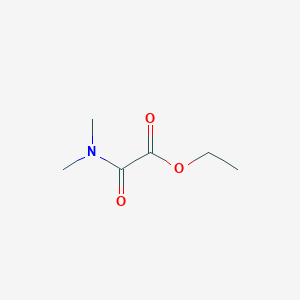
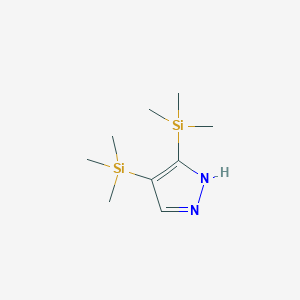
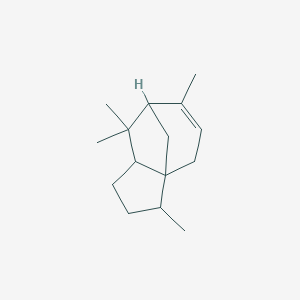
![2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B97731.png)
